molecular formula C11H10BNO6 B3106507 (4-(((2,5-Dioxopyrrolidin-1-yl)oxy)carbonyl)phenyl)boronic acid CAS No. 159276-65-0

(4-(((2,5-Dioxopyrrolidin-1-yl)oxy)carbonyl)phenyl)boronic acid

Cat. No.: B3106507
CAS No.: 159276-65-0
M. Wt: 263.01 g/mol
InChI Key: DSFNIEJAKSXKBE-UHFFFAOYSA-N
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Description

(4-(((2,5-Dioxopyrrolidin-1-yl)oxy)carbonyl)phenyl)boronic acid is a boronic acid derivative with the molecular formula C11H10BNO6 and a molecular weight of 263.01 g/mol . This compound is known for its unique structure, which includes a boronic acid group attached to a phenyl ring that is further substituted with a (2,5-dioxopyrrolidin-1-yl)oxycarbonyl group. It is used in various scientific research applications due to its reactivity and functional properties.

Mechanism of Action

Target of Action

The primary targets of the compound (4-(((2,5-Dioxopyrrolidin-1-yl)oxy)carbonyl)phenyl)boronic acidBoronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, where they can form reversible covalent bonds with active site serine or threonine residues .

Mode of Action

Boronic acids are known to form reversible covalent bonds with proteins, which can lead to changes in the protein’s function

Biochemical Pathways

Boronic acids can participate in various biochemical reactions, including esterification and condensation . The impact on downstream effects would depend on the specific target and the nature of the interaction.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s reactivity and its interactions with targets. The compound should be stored in an inert atmosphere at 2-8°C .

Preparation Methods

The synthesis of (4-(((2,5-Dioxopyrrolidin-1-yl)oxy)carbonyl)phenyl)boronic acid typically involves the reaction of 4-carboxyphenylboronic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N’-ethylcarbodiimide hydrochloride (EDC) in a solvent like dimethylformamide (DMF). The reaction mixture is stirred overnight at room temperature to yield the desired product .

Chemical Reactions Analysis

(4-(((2,5-Dioxopyrrolidin-1-yl)oxy)carbonyl)phenyl)boronic acid undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.

    Substitution: The (2,5-dioxopyrrolidin-1-yl)oxycarbonyl group can undergo nucleophilic substitution reactions, where the succinimide group is replaced by other nucleophiles.

Comparison with Similar Compounds

Similar compounds to (4-(((2,5-Dioxopyrrolidin-1-yl)oxy)carbonyl)phenyl)boronic acid include:

The uniqueness of this compound lies in its combination of a boronic acid group with a (2,5-dioxopyrrolidin-1-yl)oxycarbonyl group, which imparts specific reactivity and functional properties useful in various applications.

Biological Activity

(4-(((2,5-Dioxopyrrolidin-1-yl)oxy)carbonyl)phenyl)boronic acid, with a CAS number of 159276-65-0, is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in cancer research. This compound features a unique structure that combines a boronic acid group with a dioxopyrrolidinyl moiety, which may enhance its interaction with biological targets.

  • Molecular Formula: C₁₁H₁₀BNO₆
  • Molecular Weight: 263.01 g/mol
  • InChIKey: DSFNIEJAKSXKBE-UHFFFAOYSA-N

Boronic acids are known to interact with various biological targets, primarily through the formation of reversible covalent bonds with serine or threonine residues in proteins. This interaction can lead to significant changes in protein function, influencing various biochemical pathways. The specific mode of action for this compound involves:

  • Protein Interaction: The compound can form covalent bonds with active sites on enzymes.
  • Biochemical Pathways: It participates in esterification and condensation reactions, which can modify cellular processes.
  • Environmental Factors: Its efficacy may be influenced by pH, temperature, and the presence of other molecules.

Biological Activity

Recent studies have demonstrated the compound's potential antiproliferative effects against various cancer cell lines. The following table summarizes key findings from relevant research:

Cell Line IC₅₀ (µM) Mechanism of Action Notes
A2780 (Ovarian Cancer)44.6Cell cycle arrest at G2/M phaseInduces apoptosis via caspase activation
MCF7 (Breast Cancer)175.2Cell cycle arrestLess sensitive compared to A2780
MV-4-11 (Leukemia)18.0Apoptosis inductionStrong antiproliferative activity
5637 (Bladder Cancer)27.5Mitotic catastropheIncreased aneuploidy observed

Case Studies

  • Antiproliferative Studies:
    A study evaluated the antiproliferative activity of various phenylboronic acid derivatives, including this compound, using the sulforhodamine B (SRB) assay and MTT assay across multiple cancer cell lines. Results indicated that this compound exhibited significant activity in inhibiting cell proliferation, particularly in ovarian and leukemia cancer models .
  • Mechanistic Insights:
    Further investigations into the mechanism revealed that treatment with this compound led to cell cycle arrest and apoptosis in sensitive cell lines. Flow cytometry analyses showed increased caspase-3 activity and morphological changes consistent with apoptosis .
  • Structure-Activity Relationship:
    The structure-activity relationship (SAR) analysis highlighted that modifications to the boronic acid structure could significantly affect biological activity. For instance, the introduction of different substituents at specific positions on the phenyl ring altered the compound's potency against various cancer types .

Properties

IUPAC Name

[4-(2,5-dioxopyrrolidin-1-yl)oxycarbonylphenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BNO6/c14-9-5-6-10(15)13(9)19-11(16)7-1-3-8(4-2-7)12(17)18/h1-4,17-18H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSFNIEJAKSXKBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(=O)ON2C(=O)CCC2=O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

4-Carboxyphenyl-boronic acid (CPBA, Example 1, 0.25 g, 1.51 mmol) and N-hydroxysuccinimide (0.26 g, 2.26 mmol) were dissolved in 8.5 ml DMF using a magnetic stirrer. 20 ml of dichloromethane (CH2Cl2) was then added, and the solution was stirred for 10 minutes. N,N'-dicyclohexyl-carbodiimide (DCC, 0.93 g, 4.52 mmol) in 3 ml CH2Cl was then added. The solution was left to react under a nitrogen atmosphere overnight (approx. 12 hours) at ambient temperature, and then filtered to remove the insoluble urea byproduct (DCU). The title compound was used in subsequent reactions without further purification.
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
0.26 g
Type
reactant
Reaction Step One
Name
Quantity
8.5 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
0.93 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

4-Carboxyphenyl-boronic acid (CPBA, Example 1, 0.25 g, 1.51 mmol) and N-hydroxysuccinimide (0.26 g, 2.26 mmol) were dissolved in 8.5 ml DMF using a magnetic stirrer. 20 ml of dichloromethane (CH2Cl2) was then added, and the solution was stirred for 10 minutes. N,N'-dicyclohexyl-carbodiimide (DCC, 0.93 g, 4.52 mmol) in 3 ml CH2 Cl2 was then added. The solution was left to react under a nitrogen atmosphere overnight (approx. 12 hours) at ambient temperature, and then filtered to remove the insoluble urea byproduct (DCU). The title compound was used in subsequent reactions without further purification.
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
0.26 g
Type
reactant
Reaction Step One
Name
Quantity
8.5 mL
Type
solvent
Reaction Step One
Quantity
0.93 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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